XLogP3 Lipophilicity: Ethyl vs Methyl Ester
The target compound (ethyl meta-benzoate) has a computed XLogP3-AA of 4.8, compared to 4.5 for the closely related Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate (para-substituted methyl ester, PubChem CID 46397734) [1][2]. This difference of ΔXLogP3 = 0.3 represents a measurable increase in lipophilicity attributable to both the ethyl ester (vs methyl) and the meta-substitution pattern (vs para), which alters the spatial orientation of the ester carbonyl relative to the quinoline scaffold.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate (para-methyl ester): XLogP3-AA = 4.5 |
| Quantified Difference | ΔXLogP3 = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem (2019-2021 release) |
Why This Matters
A 0.3 log unit increase in XLogP3 can shift estimated membrane permeability and metabolic clearance, which is a critical consideration when selecting a lead scaffold for a specific ADME target profile.
- [1] PubChem Compound Summary CID 46397738. Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate. XLogP3-AA = 4.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46397738, accessed 2026. View Source
- [2] PubChem Compound Summary CID 46397734. Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate. XLogP3-AA = 4.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46397734, accessed 2026. View Source
